7-Methoxy-2,5-bis(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
7-Methoxy-2,5-bis(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound characterized by its unique structure, which includes methoxy groups and a pyrazolo[1,5-c][1,3]benzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,5-bis(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The starting materials often include methoxy-substituted aromatic compounds and appropriate reagents to form the pyrazolo[1,5-c][1,3]benzoxazine core. Common synthetic routes may involve:
Nitration: of aromatic compounds followed by reduction to amines.
Cyclization: reactions to form the benzoxazine ring.
Methoxylation: steps to introduce methoxy groups at specific positions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2,5-bis(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: Reduction of the benzoxazine ring can lead to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
7-Methoxy-2,5-bis(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of methoxy-substituted aromatic compounds with biological targets.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,5-bis(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with molecular targets through its methoxy groups and aromatic rings. These interactions can affect various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other methoxy-substituted aromatic compounds and benzoxazine derivatives. Examples include:
- 2-Methoxyphenyl isocyanate
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
What sets 7-Methoxy-2,5-bis(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine apart is its specific combination of methoxy groups and the pyrazolo[1,5-c][1,3]benzoxazine core, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-methoxy-2,5-bis(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-28-18-9-4-7-16(13-18)21-15-22-20-11-6-12-23(30-3)24(20)31-25(27(22)26-21)17-8-5-10-19(14-17)29-2/h4-14,22,25H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOOUKXSTYTVLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2N3C(CC(=N3)C4=CC(=CC=C4)OC)C5=C(O2)C(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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